molecular formula C13H17NO4 B14912424 Methyl 2-(3-isobutyramidophenoxy)acetate

Methyl 2-(3-isobutyramidophenoxy)acetate

Cat. No.: B14912424
M. Wt: 251.28 g/mol
InChI Key: FYVYFPPANKUTKL-UHFFFAOYSA-N
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Description

Methyl 2-(3-isobutyramidophenoxy)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by the presence of a phenoxy group attached to an acetate moiety, with an isobutyramido substituent on the phenyl ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-isobutyramidophenoxy)acetate typically involves the esterification of 2-(3-isobutyramidophenoxy)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-isobutyramidophenoxy)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 2-(3-isobutyramidophenoxy)acetic acid and methanol in the presence of an acid or base.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Hydrolysis: 2-(3-isobutyramidophenoxy)acetic acid and methanol.

    Reduction: 2-(3-isobutyramidophenoxy)ethanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-isobutyramidophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(3-isobutyramidophenoxy)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenoxy and isobutyramido groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 2-(3-isobutyramidophenoxy)acetate can be compared to other similar compounds, such as:

    Methyl 2-(4-isobutyramidophenoxy)acetate: Similar structure but with the isobutyramido group in the para position.

    Ethyl 2-(3-isobutyramidophenoxy)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(3-acetamidophenoxy)acetate: Similar structure but with an acetamido group instead of an isobutyramido group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 2-[3-(2-methylpropanoylamino)phenoxy]acetate

InChI

InChI=1S/C13H17NO4/c1-9(2)13(16)14-10-5-4-6-11(7-10)18-8-12(15)17-3/h4-7,9H,8H2,1-3H3,(H,14,16)

InChI Key

FYVYFPPANKUTKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC=C1)OCC(=O)OC

Origin of Product

United States

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